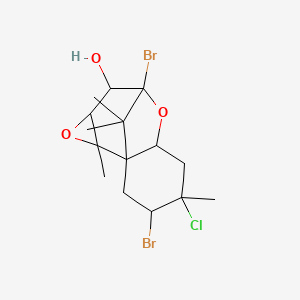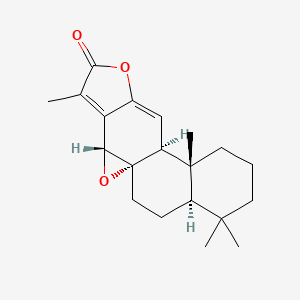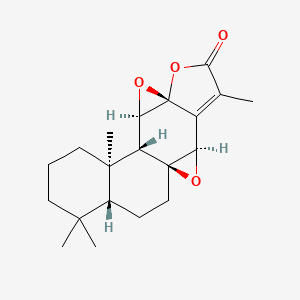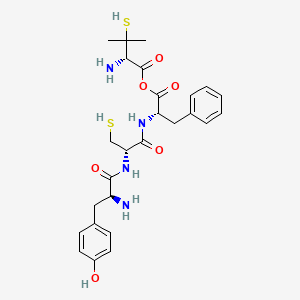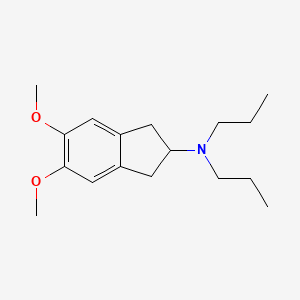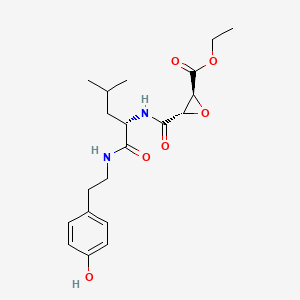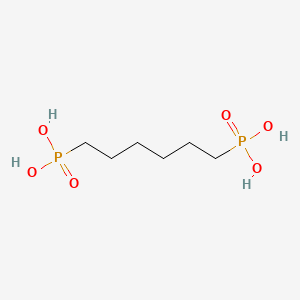
1,6-Hexanebisphosphonic acid
Overview
Description
6-Phosphonohexylphosphonic acid is a phosphonic acid derivative characterized by the presence of two phosphonic acid groups and a hexyl chain.
Biochemical Analysis
Biochemical Properties
1,6-Hexanebisphosphonic acid plays a crucial role in biochemical reactions, particularly in the regulation of bone metabolism and calcium homeostasis. It interacts with enzymes such as alkaline phosphatase and pyrophosphatase, inhibiting their activity and thereby affecting the hydrolysis of pyrophosphate . This inhibition is essential in preventing the formation of hydroxyapatite crystals, which are a primary component of bone mineral. Additionally, this compound binds to hydroxyapatite, enhancing its stability and reducing bone resorption .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit osteoclast-mediated bone resorption by inducing apoptosis in osteoclasts . This compound also affects the expression of genes involved in bone remodeling, such as RANKL and OPG, thereby modulating the balance between bone formation and resorption . Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in the mevalonate pathway, which is crucial for cholesterol synthesis and cell membrane integrity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active sites of enzymes such as farnesyl pyrophosphate synthase, inhibiting their activity and leading to the accumulation of isopentenyl pyrophosphate . This inhibition disrupts the mevalonate pathway, resulting in decreased cholesterol synthesis and impaired cell membrane function. Additionally, this compound induces apoptosis in osteoclasts by activating caspase-3 and caspase-9, leading to programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that this compound maintains its inhibitory effects on bone resorption for several weeks, but its potency decreases over time due to gradual degradation . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of osteoclast activity and reduced bone resorption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bone resorption without causing significant adverse effects . At high doses, this compound can induce toxicity, leading to adverse effects such as renal impairment and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity and adverse reactions . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to bone metabolism and cholesterol synthesis. It interacts with enzymes such as farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase, inhibiting their activity and disrupting the mevalonate pathway . This disruption leads to decreased synthesis of cholesterol and other isoprenoids, which are essential for cell membrane integrity and function . Additionally, this compound affects metabolic flux by altering the levels of metabolites involved in bone remodeling and calcium homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound binds to hydroxyapatite in bone tissue, leading to its accumulation and prolonged retention . It is also transported across cell membranes via specific transporters, facilitating its uptake and distribution within cells . The localization and accumulation of this compound in bone tissue contribute to its sustained inhibitory effects on bone resorption .
Subcellular Localization
The subcellular localization of this compound is primarily within bone tissue, where it binds to hydroxyapatite crystals . This binding enhances the stability of hydroxyapatite and reduces bone resorption by inhibiting osteoclast activity . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These modifications can influence its activity and function, further modulating its effects on bone metabolism and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-phosphonohexylphosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., using hydrochloric acid) or via the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of 6-phosphonohexylphosphonic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 6-Phosphonohexylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The hexyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, substituted hexyl derivatives, and various oxidation state compounds .
Scientific Research Applications
6-Phosphonohexylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of self-assembled monolayers (SAMs) on various surfaces, facilitating surface modification and functionalization.
Biology: The compound is employed in the development of biomedical devices, such as surgical implants and stents, due to its biocompatibility.
Medicine: It is explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: The compound is used in the fabrication of organic electronic devices, such as organic solar cells, and in the formation of electrodes for supercapacitors.
Mechanism of Action
The mechanism of action of 6-phosphonohexylphosphonic acid involves its ability to form strong bonds with metal ions and other substrates. The phosphonic acid groups facilitate the formation of stable complexes, which can interact with various molecular targets and pathways. This property is particularly useful in surface modification and the development of functional materials .
Comparison with Similar Compounds
1,6-Hexylenediphosphonic Acid: Similar in structure but with different functional properties.
6-Phosphonohexanoic Acid: Another alkylphosphonic acid with similar applications but differing in chain length and functional groups
Uniqueness: 6-Phosphonohexylphosphonic acid stands out due to its dual phosphonic acid groups and hexyl chain, which provide unique properties for surface modification and functionalization. Its ability to form self-assembled monolayers and stable complexes makes it highly valuable in various research and industrial applications .
Properties
IUPAC Name |
6-phosphonohexylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O6P2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYVUKGVKRZQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCP(=O)(O)O)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378717 | |
| Record name | 6-phosphonohexylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4721-22-6 | |
| Record name | 6-phosphonohexylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Hexylenediphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)
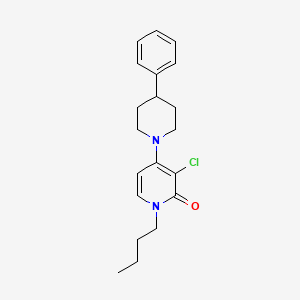
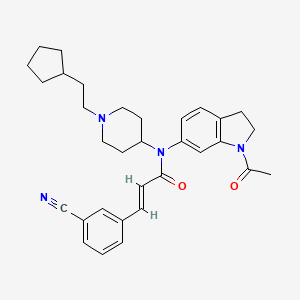
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)
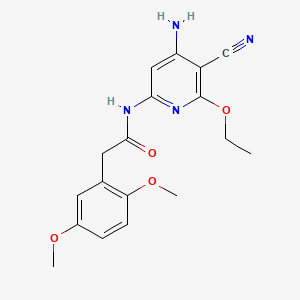
![[5-(3a,4,5,6a-Tetrahydrofuro[2,3-b]furan-5-yl)-10-acetyloxy-4,5-dimethylspiro[9-oxatricyclo[6.2.2.01,6]dodecane-12,2'-oxirane]-2-yl] acetate](/img/structure/B1673078.png)
